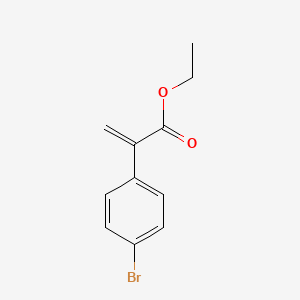

Ethyl 2-(4-bromophenyl)acrylate

Description

Significance of α-Haloacrylates in Modern Organic Synthesis

Alpha-haloacrylates, including α-bromoacrylates, are recognized as versatile intermediates in contemporary organic synthesis. rsc.org Their reactivity allows for a variety of chemical transformations, making them key components in the construction of complex molecular architectures. These compounds serve as precursors for the synthesis of polymers, amino acids, and various heterocyclic compounds that exhibit biological activity. rsc.org

The presence of a halogen atom at the alpha position of the acrylate (B77674) system imparts unique reactivity, enabling their participation in a range of chemical reactions. These include transition metal-catalyzed carbon-carbon bond-forming reactions, halogen-metal exchange reactions, and displacement reactions with various nucleophiles. rsc.org The stereochemistry of α-haloacrylates, whether in the (E)- or (Z)-isomeric form, is crucial as it often dictates the stereochemical outcome of subsequent reactions. rsc.org

Several methods have been developed for the synthesis of α-haloacrylates, including those containing fluorine, chlorine, bromine, and iodine. rsc.org Notably, chromium(II)-mediated olefination of aldehydes with trihaloacetates provides a highly stereoselective route to (Z)-α-haloacrylates with excellent yields. nih.govfigshare.com Another significant approach involves the titanium-enolate based asymmetric aldol (B89426) condensation of α-haloacetates and aldehydes, which also offers high stereoselectivity and yields. rsc.orgrsc.org

Overview of Ethyl 2-(4-bromophenyl)acrylate within Functionalized Acrylate Derivatives

Ethyl 2-(4-bromophenyl)acrylate is a specific example of a functionalized acrylate derivative. The acrylate moiety is a valuable scaffold in medicinal chemistry due to its ability to interact with various biological targets. nih.gov The introduction of a 4-bromophenyl group to the ethyl acrylate structure provides a site for further chemical modification, enhancing its utility as a synthetic intermediate.

Functionalized acrylate and methacrylate (B99206) polymers are a significant area of research, with applications in materials science and drug delivery. For instance, the incorporation of functional groups allows for post-polymerization modifications, enabling the creation of materials with tailored properties. Thiol-reactive functional poly(meth)acrylates, for example, can be modified with various thiols to introduce new functionalities. rsc.org Similarly, poly(pentafluorophenyl acrylate) serves as a versatile platform for creating functional fluorescent polymers for biological imaging. acs.org

The table below provides a summary of the key properties of Ethyl 2-(4-bromophenyl)acrylate.

| Property | Value |

| CAS Number | 331779-03-4 keyorganics.netchemsrc.combldpharm.com |

| Molecular Formula | C11H11BrO2 keyorganics.net |

| Molecular Weight | 255.11 g/mol keyorganics.net |

| Purity | >95% keyorganics.net |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMAUGGMECQITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466973 | |

| Record name | Ethyl 2-(4-bromophenyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331779-03-4 | |

| Record name | Ethyl 2-(4-bromophenyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Reactivity and Transformation Studies of Ethyl 2 4 Bromophenyl Acrylate

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and ethyl 2-(4-bromophenyl)acrylate serves as a versatile substrate in several of these transformations.

Palladium complexes are widely used as catalysts in a range of cross-coupling reactions due to their efficiency and functional group tolerance. researchgate.net The carbon-bromine bond in ethyl 2-(4-bromophenyl)acrylate is a key site for palladium-catalyzed transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comyoutube.com This reaction is known for its mild conditions, commercial availability of reagents, and environmentally safer boronic acids compared to other organometallic reagents. youtube.com

The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. youtube.com

In the context of ethyl 2-(4-bromophenyl)acrylate, the Suzuki-Miyaura coupling enables the substitution of the bromine atom with a variety of organic groups. For instance, the coupling with neopentyl heteroarylboronic esters has been explored, where the addition of trimethyl borate (B1201080) was found to enhance reaction rates. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Product | Yield (%) |

| 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | Not specified | Not specified | Not specified | Cross-coupled product | Trace |

| 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | Not specified (with trimethyl borate) | Not specified | Not specified | Cross-coupled product | 21 |

| 1-bromo-4-fluorobenzene | Neopentyl 5-pyrimidyl-boronic ester | 1,1'-bis(diphenylphosphino)-ferrocene Buchwald precatalyst | Not specified | 1,4-dioxane | Cross-coupled product | Quantitative (with trimethyl borate) |

Data sourced from a study on refractory heteroaryl–heteroaryl Suzuki–Miyaura cross-couplings. nih.gov

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. beilstein-journals.orgnih.gov This reaction is a powerful method for the synthesis of substituted olefins. beilstein-journals.org The general mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination. nih.gov

The reaction of ethyl 2-(4-bromophenyl)acrylate in a Heck-type reaction would involve the coupling of the aryl bromide portion with another olefin. The efficiency and selectivity of the Heck reaction can be influenced by various factors, including the catalyst, ligands, base, and solvent. For example, studies have shown that palladium(II) acetate (B1210297) can be an effective catalyst under mild conditions. beilstein-journals.org In some cases, the reaction can be performed without a base and at moderate temperatures, offering high selectivity for the E-styrenyl product. nih.gov

Table 2: Heck Reaction of Phenylboronic Acid and Styrene (B11656): Optimization of Reaction Conditions

| Entry | Additive | Solvent | Temperature (°C) | Yield (%) |

| 1 | - | Toluene (B28343) | 25 | 0 |

| 2 | K2CO3 | Toluene | 25 | 0 |

| 3 | NBS/K2CO3 (0.3:1) | Toluene | 25 | nr |

| 4 | NBS/4 Å MS (0.3:2) | Toluene | 25 | 15 |

| 5 | LiBr (0.3) | Toluene | 25 | nr |

| 6 | CuBr | Toluene | 25 | 42 |

Reaction conditions: styrene (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(OAc)2 (5 mol %), additive, and dry solvent (1 mL) for 12 h at 25 °C. Isolated yield. nr = no reaction. Data from a study on Pd(II)-catalyzed Heck reactions. beilstein-journals.org

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex that has been formed by the oxidative addition of the aryl halide. Reductive elimination then yields the final product and regenerates the palladium(0) catalyst. libretexts.org Copper-free Sonogashira variants have also been developed. organic-chemistry.orglibretexts.org Ethyl 2-(4-bromophenyl)acrylate can serve as the aryl halide partner in this reaction, allowing for the introduction of an alkynyl group at the 4-position of the phenyl ring.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. researchgate.netyoutube.com This reaction is known for its high functional group tolerance due to the moderate reactivity of organozinc reagents. youtube.com An efficient palladium-catalyzed process has been developed for the coupling of secondary alkylzinc halides with a wide range of aryl bromides. nih.gov

The Stille coupling utilizes an organotin reagent and a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback.

For ethyl 2-(4-bromophenyl)acrylate, these coupling reactions provide pathways to introduce a wide variety of alkyl, alkenyl, and aryl groups. The choice between Negishi and Stille couplings often depends on the desired functional group compatibility and the availability of the organometallic reagent.

Nickel catalysts offer a cost-effective alternative to palladium for various cross-coupling reactions. researchgate.net Nickel-catalyzed couplings can exhibit different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts.

Nickel-catalyzed cross-coupling reactions of aryl halides with alkyl halides have been developed, providing a method for the formation of C(sp²)-C(sp³) bonds. nih.govresearchgate.net For instance, a nickel-catalyzed reductive coupling of aryl bromides with secondary alkyl bromides has been demonstrated. researchgate.net Additionally, nickel catalysis has been employed in Sonogashira couplings. wikipedia.org The use of nickel catalysts can also enable the coupling of aryl thiols with aryl bromides via C-S bond activation. rsc.org In the case of ethyl 2-(4-bromophenyl)acrylate, nickel catalysis could be employed to achieve transformations that may be less efficient with palladium, potentially offering advantages in terms of cost and reactivity. A multimetallic system combining nickel and palladium has also been shown to effectively catalyze cross-Ullman reactions between aryl bromides and aryl triflates. nih.gov

Cross-Electrophile Coupling (XEC) and Reductive Coupling Processes

Cross-electrophile coupling (XEC) has emerged as a significant strategy in organic synthesis, enabling the formation of carbon-carbon bonds by coupling two different electrophiles through a process driven by catalyst reduction. acs.orgnih.gov This method circumvents the need for pre-formed organometallic reagents, offering a more direct approach to bond construction. acs.org While specific studies detailing the direct participation of ethyl 2-(4-bromophenyl)acrylate in XEC reactions are not extensively documented in the provided results, the principles of XEC are applicable to aryl halides, a class to which this compound belongs.

Generally, XEC reactions involving aryl halides, such as the 4-bromophenyl moiety in ethyl 2-(4-bromophenyl)acrylate, are often catalyzed by nickel or palladium complexes. princeton.edu The mechanism typically involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., Ni(0)) to form an aryl-metal intermediate. princeton.edu This intermediate then reacts with a second electrophile, which has been activated through a separate pathway, often involving a radical mechanism. princeton.edu For instance, a metallaphotoredox approach can be employed for the α-arylation of various activated alkyl chlorides, where an iridium photocatalyst and a nickel catalyst work in concert. princeton.edu This strategy has been shown to be effective for a range of aryl bromide coupling partners. princeton.edu

Reductive coupling processes, a broader category that includes XEC, also involve the net reduction of two electrophiles to form a new bond. acs.org These reactions are valuable for creating C(sp²)–C(sp³) and other types of carbon-carbon bonds. acs.orgnih.gov The reactivity of the 4-bromophenyl group in ethyl 2-(4-bromophenyl)acrylate makes it a potential substrate for such transformations, allowing for the introduction of various alkyl or other functional groups at the 4-position of the phenyl ring.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Ethyl 2-(4-bromophenyl)acrylate, with its electron-deficient alkene moiety, can participate in several types of cycloadditions.

[2+2] Cycloadditions

Information specifically detailing the participation of ethyl 2-(4-bromophenyl)acrylate in [2+2] cycloaddition reactions is not prevalent in the provided search results. However, [2+2] cycloadditions are a fundamental class of pericyclic reactions that form four-membered rings. These reactions can be initiated photochemically or thermally, and often involve one electron-rich and one electron-poor alkene. Given the electron-withdrawing nature of the acrylate (B77674) group, ethyl 2-(4-bromophenyl)acrylate could potentially act as the electron-poor component in such reactions.

[3+2] Cycloadditions (e.g., Trimethylenemethane Cycloadditions)

[3+2] cycloadditions involve the reaction of a three-atom component with a two-atom component (the dipolarophile) to form a five-membered ring. wikipedia.org Ethyl 2-(4-bromophenyl)acrylate, being an electron-deficient alkene, is a suitable dipolarophile for these reactions. wikipedia.org A notable example is the trimethylenemethane (TMM) cycloaddition. TMM is a highly reactive intermediate that can be generated in situ from various precursors. wikipedia.org The reaction of a TMM precursor with an electron-deficient alkene like ethyl 2-(4-bromophenyl)acrylate would lead to the formation of a methylenecyclopentane (B75326) derivative. wikipedia.org The efficiency and outcome of the reaction can be influenced by the method of TMM generation and the specific reaction conditions. wikipedia.org

Diels-Alder Reactions as Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comorganic-chemistry.org Ethyl 2-(4-bromophenyl)acrylate is an excellent candidate for a dienophile due to the electron-withdrawing nature of the ester and the phenyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgresearchgate.net This electronic characteristic facilitates the reaction with an electron-rich diene, which has a high-energy Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org

The reaction rate is enhanced by the presence of electron-withdrawing groups on the dienophile. masterorganicchemistry.comorganic-chemistry.org The regioselectivity of the Diels-Alder reaction with an unsymmetrical diene would be influenced by the electronic and steric effects of the substituents on both the diene and the dienophile. libretexts.org For example, in reactions with unsymmetrical dienes, the "ortho" and "para" products are typically favored. libretexts.org The stereochemistry of the Diels-Alder reaction is also highly controlled, with the relative stereochemistry of the dienophile being retained in the product. libretexts.org

| Reaction Type | Role of Ethyl 2-(4-bromophenyl)acrylate | Expected Product | Key Factors |

|---|---|---|---|

| [2+2] Cycloaddition | Electron-Poor Alkene | Substituted Cyclobutane | Photochemical or thermal initiation, nature of the second alkene. |

| [3+2] Cycloaddition (TMM) | Dipolarophile | Methylenecyclopentane derivative | In situ generation of TMM, reaction conditions. wikipedia.org |

| Diels-Alder [4+2] Cycloaddition | Dienophile | Substituted Cyclohexene | Electron-donating groups on the diene, reaction temperature, potential for Lewis acid catalysis. masterorganicchemistry.comorganic-chemistry.orglibretexts.org |

Polymerization and Copolymerization Studies

The acrylate functionality in ethyl 2-(4-bromophenyl)acrylate makes it a suitable monomer for polymerization, particularly through controlled/living radical polymerization techniques.

Controlled/Living Radical Polymerization Mechanisms

Controlled/living radical polymerization (CLRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful techniques for synthesizing polymers with well-defined molecular weights, low polydispersity indices (PDIs), and complex architectures. cmu.eduwikipedia.org These methods rely on establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. cmu.eduwikipedia.org

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and widely used CLRP method that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the polymer chains. wikipedia.orgcmu.edu The polymerization of acrylates via ATRP is well-established. cmu.edu For a monomer like ethyl 2-(4-bromophenyl)acrylate, the polymerization would be initiated by an alkyl halide initiator in the presence of a copper(I) complex. The copper(I) catalyst abstracts a halogen atom from a dormant polymer chain end, generating a propagating radical and a copper(II) species. cmu.edu This radical can then add to monomer units before being deactivated by the copper(II) complex, reforming the dormant species. cmu.edu This process allows for the controlled growth of polymer chains. cmu.edu The presence of the bromine atom on the phenyl ring could potentially influence the polymerization kinetics but is generally expected to be compatible with ATRP conditions. The resulting polymer would possess a bromine atom at each repeating unit, offering a handle for post-polymerization modification.

| Component | Function | Example |

|---|---|---|

| Monomer | Building block of the polymer | Ethyl 2-(4-bromophenyl)acrylate |

| Initiator | Starts the polymerization process | Ethyl 2-bromoisobutyrate rsc.org |

| Catalyst | Mediates the activation/deactivation equilibrium | CuBr umass.edu |

| Ligand | Solubilizes the metal salt and tunes its reactivity | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) umass.edu |

| Solvent | Dissolves the reaction components | Toluene, anisole, or bulk polymerization |

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another prominent CLRP technique that achieves control over the polymerization process through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com During RAFT polymerization, the propagating radical adds to the CTA, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. This rapid exchange between active and dormant chains (macro-CTAs) leads to a controlled polymerization. Kinetic studies on the RAFT copolymerization of acrylates like 2-hydroxyethyl acrylate (HEA) and 2-methoxyethyl acrylate (MEA) have shown the formation of well-defined copolymers. researchgate.net It is expected that ethyl 2-(4-bromophenyl)acrylate could also be effectively polymerized via RAFT, yielding polymers with predictable molecular weights and narrow molecular weight distributions. The choice of CTA is crucial for successful RAFT polymerization and depends on the specific monomer being used.

Nucleophilic Addition Reactions

The electron-withdrawing ester group in Ethyl 2-(4-bromophenyl)acrylate activates the carbon-carbon double bond for nucleophilic conjugate addition, also known as the Michael addition. acs.org This reaction is a fundamental transformation for forming carbon-heteroatom or carbon-carbon bonds.

A wide range of soft nucleophiles can add to the β-carbon of the acrylate moiety.

Carbon Nucleophiles : Enolates derived from 1,3-dicarbonyl compounds, such as diethyl malonate, readily add to acrylates in the presence of a base. nih.gov

Nitrogen Nucleophiles : Primary and secondary amines can undergo aza-Michael addition to the activated alkene. researchgate.net

Sulfur Nucleophiles : Thiols are highly effective nucleophiles in thiol-Michael additions, often proceeding rapidly and with high efficiency. nih.gov

These reactions are highly valuable in both synthetic organic chemistry and polymer science for conjugation and material modification. The rate and efficiency of the nucleophilic addition can depend on factors such as the nucleophilicity of the attacking species and the reaction conditions. For instance, a study on the nucleophilic thiol-ene reaction showed that the acidity of the thiol significantly impacts the reaction rate. nih.gov

Radical Reactions and Radical Acceptor Properties

In the context of radical reactions, the primary role of Ethyl 2-(4-bromophenyl)acrylate is as a radical acceptor. During radical polymerization (both controlled and conventional), the carbon-carbon double bond readily accepts a radical species (an initiator fragment or a propagating polymer chain radical) to form a new, more stable α-carbonyl radical. This new radical then propagates by adding to another monomer molecule.

The entire basis of the polymerization methods discussed in section 3.3.1 (SET-LRP and ATRP) is the controlled, repetitive radical addition to the acrylate monomer. cmu.eduwikipedia.org The equilibrium between active and dormant species in these systems is designed to control the concentration of radicals and thus the rate at which the monomer accepts a radical, minimizing unwanted termination reactions. The substituents on the acrylate can influence its reactivity as a radical acceptor, but the fundamental process remains the addition across the double bond.

Iv. Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Pathways and Intermediates

The synthesis and transformation of Ethyl 2-(4-bromophenyl)acrylate and structurally similar molecules proceed through well-defined reaction pathways involving key intermediates. The Heck reaction, a palladium-catalyzed cross-coupling, is a primary example of a transformation where this compound can be a substrate. organic-chemistry.orgmdpi.com The general pathway for such reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the acrylate (B77674), and finally, β-hydride elimination to yield the product and regenerate the catalyst. youtube.com

In the synthesis of related α-substituted acrylate esters, intermediates are crucial. For instance, the synthesis of Ethyl 2-(4-bromobenzyl)acrylate can involve the reaction of 4-bromobenzyl bromide with an acrylate ester. A different synthetic intermediate, Ethyl 2-(4-bromophenyl)-2-oxoacetate, highlights how a change in the functional group—in this case, an α-ketoester—directs the compound towards different reaction types, such as Knoevenagel condensations, rather than those typical for Ethyl 2-(4-bromophenyl)acrylate.

Computational studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to investigate reaction mechanisms for similar compounds like ethyl (Z)-3-phenyl-2-nitroprop-2-enoate. mdpi.com These studies can identify zwitterionic intermediates and determine the most probable reaction pathways by analyzing local nucleophile/electrophile interactions, offering a theoretical framework for understanding the reactivity. mdpi.com

Analytical techniques are essential for monitoring these pathways and identifying intermediates. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) can be used to track the progress of a reaction, while Thin-Layer Chromatography (TLC) provides rapid validation of the conversion.

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal-mediated reactions, particularly palladium-catalyzed cross-couplings like the Mizoroki-Heck reaction, are central to the chemistry of Ethyl 2-(4-bromophenyl)acrylate. thieme-connect.deresearchgate.net The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps.

The Generally Accepted Catalytic Cycle for the Heck Reaction:

Oxidative Addition: The cycle begins with the reaction of the active Pd(0) catalyst with the aryl halide (e.g., the bromophenyl group of the substrate). This step involves the palladium inserting itself into the carbon-bromine bond, leading to a square planar Pd(II) complex. youtube.com

Alkene Coordination and Insertion: The acrylate double bond then coordinates to the palladium center of the Pd(II) complex. This is followed by a migratory insertion, where the aryl group is transferred from the palladium to one of the carbons of the double bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. youtube.com

β-Hydride Elimination: For the final product to be formed, a hydrogen atom from an adjacent carbon (the β-carbon) is eliminated along with the palladium. This step reforms the alkene double bond in its new, substituted position and generates a palladium-hydride species. youtube.com This step is often regioselective and stereoselective. organic-chemistry.orgthieme-connect.de

Reductive Elimination/Base Regeneration: The cycle is completed by the reductive elimination of H-X (where X is the halide) from the palladium-hydride species, a process typically facilitated by a base. This step regenerates the active Pd(0) catalyst, allowing it to enter another cycle. youtube.com

The efficiency of this cycle is highly dependent on the choice of catalyst and ligands. While phosphine (B1218219) ligands have been traditionally used, modern catalysts often feature N-heterocyclic carbenes (NHCs) which can offer greater stability and activity. organic-chemistry.orgmdpi.comresearchgate.net Research has shown that electron-donating ligands can enhance the activity, selectivity, and stability of palladium catalysts in these coupling reactions. mdpi.com

Table 1: Key Stages in the Heck Reaction Catalytic Cycle

| Stage | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | The aryl halide adds to the palladium center. | Pd(0) → Pd(II) |

| Migratory Insertion | The aryl group migrates from the palladium to the coordinated alkene. | No Change |

| β-Hydride Elimination | A β-hydrogen is eliminated, forming the product and a palladium-hydride complex. | No Change |

| Reductive Elimination | The base assists in removing HX from the palladium complex, regenerating the catalyst. | Pd(II) → Pd(0) |

Understanding Stereochemical Control and Selectivity Mechanisms

In reactions involving Ethyl 2-(4-bromophenyl)acrylate, achieving control over stereochemistry and regioselectivity is paramount for synthesizing the desired isomer. The Heck reaction, for instance, is well-regarded for its high degree of selectivity.

Key Factors Influencing Selectivity:

Stereoselectivity: The Heck reaction typically exhibits outstanding trans selectivity in the product. organic-chemistry.org This is a result of the syn-addition of the aryl-palladium species across the double bond, followed by a syn-elimination of the palladium hydride. To achieve this, rotation around the newly formed carbon-carbon single bond in the intermediate is necessary before the β-hydride elimination can occur.

Regioselectivity: In the arylation of terminal alkenes like acrylates, both electronic and steric factors strongly favor the addition of the aryl group to the unsubstituted, terminal carbon of the double bond. thieme-connect.de The electron-withdrawing nature of the ester group in acrylates polarizes the double bond, making the β-carbon more electrophilic and thus directing the nucleophilic aryl group (from the organopalladium intermediate) to the terminal position.

Intramolecular Reactions: When both the aryl halide and the alkene are present in the same molecule, the resulting intramolecular Heck reaction can exhibit even greater levels of stereo- and regioselectivity. youtube.com The conformational constraints of the ring-closing transition state often dictate a single outcome.

The choice of ligands and reaction conditions can also fine-tune selectivity. For example, certain bidentate phosphine ligands can influence the regioselectivity of the migratory insertion step.

Kinetic Analysis of Polymerization and Cross-Coupling Processes

Kinetic studies provide quantitative insight into the rates of polymerization and cross-coupling reactions, which is crucial for process optimization and mechanistic understanding.

In copolymerization systems, such as N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate (B99206), the monomer reactivity ratios are determined to predict the copolymer composition and sequence distribution. researchgate.net These ratios describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other monomer.

For cross-coupling processes like the Heck reaction, kinetic analysis often focuses on catalyst performance. Highly active palladium catalysts can achieve very high turnover frequencies (TOFs), a measure of catalyst speed. For example, certain palladacycle phosphine mono-ylide complexes have demonstrated TOFs up to 20,000 h⁻¹ at 130°C in the Heck reaction of aryl bromides with olefins, indicating extremely rapid catalytic turnover. organic-chemistry.org

Table 2: Kinetic Parameters for Related Monomer Systems

| Monomer System | Kinetic Parameter | Value | Significance |

|---|---|---|---|

| Homopolymerization of DEAEMA researchgate.net | Reaction Order (Monomer) | 1 | Rate is directly proportional to monomer concentration. |

| Homopolymerization of DEAEMA researchgate.net | Reaction Order (Initiator) | 0.5 | Consistent with bimolecular termination in free-radical polymerization. |

| Homopolymerization of DEAEMA (70 °C) researchgate.net | k_p/k_t^(1/2) | 0.39 L^(1/2) mol^(−1/2) s^(−1/2) | Indicates the intrinsic polymerizability of the monomer. |

| Copolymerization of DEAEMA and PEGMA500 researchgate.net | Reactivity Ratio (r_DEAEMA) | 0.81 ± 0.20 | Describes the preference of a growing chain ending in DEAEMA to add another DEAEMA monomer. Predicts a random copolymer. |

| Copolymerization of DEAEMA and PEGMA500 researchgate.net | Reactivity Ratio (r_PEGMA500) | 0.73 ± 0.18 | Describes the preference of a growing chain ending in PEGMA500 to add another PEGMA500 monomer. Predicts a random copolymer. |

V. Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the "Ethyl 2-(4-bromophenyl)acrylate" molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in a ¹H NMR spectrum provide a wealth of structural information.

The ¹H NMR spectrum of a related compound, (E)-ethyl 3-(4-bromophenyl)acrylate, shows characteristic signals that can be extrapolated to understand the spectrum of "Ethyl 2-(4-bromophenyl)acrylate". rsc.org For instance, the ethyl ester group would exhibit a quartet and a triplet. The protons on the aromatic ring would appear as doublets, and the vinylic protons would also have distinct signals. rsc.org

Table 1: Predicted ¹H NMR Data for Ethyl 2-(4-bromophenyl)acrylate

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to Br) | ~7.5 | Doublet | 2H |

| Aromatic (meta to Br) | ~7.3 | Doublet | 2H |

| Vinylic | ~6.4, ~5.8 | Singlets | 1H, 1H |

| Methylene (B1212753) (-OCH₂CH₃) | ~4.2 | Quartet | 2H |

| Methyl (-OCH₂CH₃) | ~1.3 | Triplet | 3H |

| Note: Predicted values are based on typical ranges for similar structures. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in "Ethyl 2-(4-bromophenyl)acrylate" gives rise to a distinct signal in the ¹³C NMR spectrum.

For a similar compound, ethyl 3-(4-bromophenyl)-2-cyanoacrylate, the ¹³C NMR spectrum shows distinct peaks for the carbonyl carbon, aromatic carbons, vinylic carbons, and the ethyl group carbons. rsc.org The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon is typically found downfield (at a higher ppm value). libretexts.org

Table 2: Predicted ¹³C NMR Data for Ethyl 2-(4-bromophenyl)acrylate

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~166 |

| Vinylic (C=CH₂) | ~130, ~128 |

| Aromatic (C-Br) | ~122 |

| Aromatic (CH) | ~132, ~129 |

| Aromatic (C-C=) | ~138 |

| Methylene (-OCH₂) | ~61 |

| Methyl (-CH₃) | ~14 |

| Note: Predicted values are based on typical ranges for similar structures and data from related compounds. libretexts.org |

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For "Ethyl 2-(4-bromophenyl)acrylate," a COSY spectrum would show correlations between the protons of the ethyl group (methylene and methyl) and between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). wikipedia.org An HSQC spectrum would link each proton signal to the signal of the carbon it is attached to, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between carbons and protons that are separated by two or three bonds (long-range couplings). wikipedia.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, it could show a correlation between the carbonyl carbon and the vinylic protons.

These 2D NMR techniques, when used in combination, provide a comprehensive and detailed map of the molecular structure of "Ethyl 2-(4-bromophenyl)acrylate". sdsu.eduyoutube.comiupac.org

While "Ethyl 2-(4-bromophenyl)acrylate" is a monomer, its polymerization would lead to poly(ethyl 2-(4-bromophenyl)acrylate). The stereochemistry of the polymer chain, known as tacticity, can be determined using NMR spectroscopy. acs.org The arrangement of the repeating units can be isotactic (all the same stereochemistry), syndiotactic (alternating stereochemistry), or atactic (random stereochemistry). youtube.com

The tacticity of poly(alkyl α-bromoacrylates) can be analyzed by examining the signals of the polymer backbone in both ¹H and ¹³C NMR spectra. acs.org For example, in poly(methyl methacrylate), a structurally related polymer, the α-methyl proton signal splits into three distinct peaks corresponding to isotactic, syndiotactic, and atactic triads. measurlabs.com Similar splitting patterns would be expected for the methine and methylene protons in the backbone of poly(ethyl 2-(4-bromophenyl)acrylate), allowing for the quantification of its tacticity. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. brjac.com.br A sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. chromatographyonline.com

For "Ethyl 2-(4-bromophenyl)acrylate," a GC-MS analysis would provide its retention time from the GC, which is a characteristic property under specific chromatographic conditions. The mass spectrum would show the molecular ion peak, corresponding to the intact molecule, confirming its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.org The fragmentation of the aromatic ring can also occur. Analysis of these fragments helps to confirm the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of "Ethyl 2-(4-bromophenyl)acrylate" by providing its exact mass and, consequently, its elemental composition. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, results in a distinctive isotopic pattern for the molecular ion peak, which is a key signature in the mass spectrum.

The theoretical exact mass of the monoisotopic molecular ion [M]⁺ of "Ethyl 2-(4-bromophenyl)acrylate" (C₁₁H₁₁⁷⁹BrO₂) is calculated to be 253.9993 Da. In HRMS analysis, the experimental measurement of this mass with a high degree of accuracy (typically within a few parts per million) confirms the molecular formula.

Expected Fragmentation Pattern:

Electron ionization (EI) would likely lead to characteristic fragmentation. The fragmentation of energetically unstable molecular ions is a well-documented process that provides structural information. Key fragmentation pathways for "Ethyl 2-(4-bromophenyl)acrylate" are expected to include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of a bromophenyl acryloyl cation.

Loss of an ethyl radical (-CH₂CH₃): Followed by the loss of carbon dioxide.

Cleavage of the ester group: Generating fragments corresponding to the bromophenyl ring and the acrylate (B77674) moiety.

McLafferty Rearrangement: This rearrangement is common in esters and could lead to the elimination of ethylene (B1197577).

The analysis of brominated compounds in synthetic polymers by mass spectrometry often involves observing the characteristic isotopic patterns of bromine-containing fragments. The high mass accuracy of HRMS allows for the confident identification of these fragments, even in complex mixtures.

Table 1: Theoretical HRMS Data for Ethyl 2-(4-bromophenyl)acrylate

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₁H₁₁⁷⁹BrO₂ | [M]⁺ | 253.9993 |

| C₁₁H₁₁⁸¹BrO₂ | [M+2]⁺ | 255.9973 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is indispensable for identifying the functional groups present in "Ethyl 2-(4-bromophenyl)acrylate." IR and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of the molecule's vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of "Ethyl 2-(4-bromophenyl)acrylate" is characterized by absorption bands corresponding to its constituent functional groups. The ester group gives rise to strong, characteristic bands. The spectrum for the closely related compound, poly(ethyl acrylate-co-divinylbenzene), shows characteristic aliphatic and aromatic C-H stretches and a strong ester carbonyl peak.

Key expected IR absorption bands include:

C=O Stretch: A strong absorption band is anticipated in the region of 1715-1730 cm⁻¹, characteristic of the α,β-unsaturated ester carbonyl group. In a similar molecule, polyethyl methacrylate (B99206), this peak appears at 1728 cm⁻¹.

C=C Stretch: A medium intensity band around 1635-1640 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond of the acrylate.

C-O Stretch: Strong bands in the 1250-1100 cm⁻¹ region are due to the C-O stretching vibrations of the ester group.

Aromatic C-H Stretch: These appear as a group of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands for the ethyl group's C-H stretching will be observed in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region arise from the benzene (B151609) ring.

C-Br Stretch: A band in the lower frequency region (typically 600-500 cm⁻¹) indicates the presence of the carbon-bromine bond.

Table 2: Predicted Major IR Absorption Bands for Ethyl 2-(4-bromophenyl)acrylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H |

Vi. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the thermodynamics and kinetics of chemical reactions. For acrylates, DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying intermediates, and characterizing the transition states that connect them.

Detailed research on related acrylate (B77674) systems demonstrates the power of this approach. For instance, in reactions like the Baylis-Hillman, DFT has been employed to elucidate the step-by-step mechanism. nih.gov Calculations typically begin by optimizing the three-dimensional geometries of the reactants, proposed intermediates, products, and transition states. From these optimized structures, key thermodynamic and kinetic parameters can be calculated. A study on the reaction of 2-methoxyfuran (B1219529) with an acrylate derivative used DFT calculations at the wb97xd/6-311+G(d,p) level to determine that the reaction proceeds through zwitterionic intermediates, ruling out a previously proposed Diels-Alder pathway. mdpi.com This type of study reveals that the reaction's path is governed by local nucleophilic and electrophilic interactions between the reacting molecules. mdpi.com

The primary outputs of these calculations are the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each step. The activation energy (ΔG‡), derived from the Gibbs free energy of the transition state relative to the reactants, is particularly crucial as it determines the reaction rate. By comparing the activation energies of competing pathways, chemists can predict the most likely reaction mechanism and the resulting products. pku.edu.cn

Table 1: Representative Parameters from DFT Calculations for a Reaction Intermediate This table is illustrative, based on data for a related nitroalkene reaction, to show the types of parameters derived from DFT studies. mdpi.com

| Parameter | Value (endo approach) | Value (exo approach) | Unit |

| ΔH | -17.5 | -15.8 | kcal/mol |

| ΔS | -49.3 | -48.5 | cal/mol·K |

| ΔG | -2.8 | -1.3 | kcal/mol |

Molecular Modeling and Simulations of Reactivity and Selectivity

Molecular modeling extends beyond static DFT calculations to simulate the dynamic behavior of molecules and predict their reactivity and selectivity. By analyzing the electronic properties derived from the calculated wave function, one can understand why a molecule reacts in a certain way.

Local reactivity, which determines regioselectivity, is often analyzed using Fukui functions or by examining the local electrophilic and nucleophilic Parr functions. mdpi.com These indices pinpoint the specific atoms within the molecule that are most likely to act as electrophilic or nucleophilic centers. For an acrylate, the β-carbon of the double bond is typically a primary electrophilic site. Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions, further guiding predictions of reactive encounters.

Simulations can compare the energetic profiles of different reaction pathways to predict selectivity. For example, in cycloaddition reactions, DFT can calculate the activation barriers for the formation of endo versus exo products, thereby predicting which isomer will be favored. mdpi.com

Table 2: Calculated Global Reactivity Descriptors This table is illustrative, showing the types of descriptors calculated for reactants in a related system to predict reactivity. mdpi.com

| Reactant | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) |

| Reactant A (Diene) | -2.99 eV | 5.86 eV | 0.39 eV |

| Reactant B (Alkene) | -4.51 eV | 4.27 eV | 2.24 eV |

Prediction of Spectroscopic Signatures

Computational methods are highly effective at predicting spectroscopic data, which can be invaluable for identifying and characterizing a compound. DFT and other ab initio methods can calculate the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts and coupling constants for nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net

For Ethyl 2-(4-bromophenyl)acrylate, the IR spectrum can be predicted by calculating the harmonic vibrational frequencies. These theoretical frequencies are often scaled by a small factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net Key predicted peaks would include the C=O stretch of the ester, the C=C stretch of the acrylate, aromatic C=C stretches, C-O stretches, and the C-Br stretch. spectroscopyonline.com

Similarly, NMR spectra can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), their chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined. libretexts.org These predictions are crucial for assigning peaks in experimental spectra and confirming the molecular structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(4-bromophenyl)acrylate These are predicted values based on computational models and data from analogous structures like ethyl acrylate and para-bromoacetophenone. libretexts.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Vinylic (Cα, attached to phenyl) | ~140 |

| Vinylic (Cβ, terminal CH₂) | ~130 |

| Aromatic (C attached to Br) | ~122 |

| Aromatic (CH ortho to Br) | ~132 |

| Aromatic (CH meta to Br) | ~130 |

| Methylene (B1212753) (-OCH₂-) | ~61 |

| Methyl (-CH₃) | ~14 |

Table 4: Predicted Key IR Absorption Frequencies for Ethyl 2-(4-bromophenyl)acrylate These are predicted values based on computational models and data from analogous acrylate structures. researchgate.netspectroscopyonline.com

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretch |

| Alkyl C-H | 3000-2850 | Stretch |

| Ester C=O | ~1725 | Stretch |

| Vinylic C=C | ~1635 | Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

| Ester C-O | 1300-1100 | Stretch |

| C-Br | 600-500 | Stretch |

Polymerization Simulation and Chain Growth Modeling

The polymerization of acrylate monomers is a complex process involving initiation, propagation, chain transfer, and termination steps. Computational modeling provides a molecular-level view of these processes, which is difficult to obtain experimentally.

Kinetic Modeling: Mechanistic kinetic models can simulate the evolution of monomer conversion and polymer molecular weight over time. These models rely on rate constants for the elementary reaction steps. DFT and molecular dynamics can be used to calculate these rate parameters a priori. For example, computational studies on alkyl acrylates have determined the Arrhenius parameters for key reactions like backbiting (intramolecular hydrogen transfer), which leads to short-chain branching and affects the final polymer architecture. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, governed by a force field. For polymerization, MD can be used to study the conformation of growing polymer chains, their interactions with solvent molecules, and the dynamics of the polymerization process itself. utwente.nlrsc.org All-atom MD simulations can reveal how factors like solvent polarity influence reaction rates by affecting the stability of transition states (the cage effect). chemrxiv.org These simulations are crucial for understanding structure-property relationships in the resulting polymer, such as its glass transition temperature and mechanical properties. nih.gov

Table 5: Key Processes in Acrylate Polymerization Amenable to Simulation

| Process | Computational Method | Information Gained | Reference |

| Chain Transfer to Monomer | DFT | Activation energies and rate constants for hydrogen abstraction from different sites on the monomer. | drexel.edu |

| Backbiting/Branching | MD Simulations, DFT | Free energy barriers for intramolecular H-transfer, leading to short-chain branches. | chemrxiv.org |

| Solvent Effects | MD Simulations | Calculation of solvation free energies and analysis of the "cage effect" on radical pairs. | chemrxiv.org |

| Copolymerization | Kinetic Modeling | Prediction of monomer reactivity ratios and copolymer composition. | researchgate.net |

Vii. Applications in Contemporary Organic Synthesis and Materials Science Research

Synthetic Building Block for Complex C-C Bond Formations

The aryl bromide moiety of Ethyl 2-(4-bromophenyl)acrylate is a prime substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for creating carbon-carbon bonds. nih.gov Reactions such as the Heck and Suzuki-Miyaura couplings utilize this functionality to forge complex molecular frameworks. thieme-connect.deresearchgate.net

In the Heck reaction , the compound can be coupled with various alkenes. organic-chemistry.orgmdpi.com The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by reaction with an alkene and subsequent elimination to form a new, more substituted alkene. This provides a direct method for the arylation of olefins. mdpi.com

The Suzuki-Miyaura coupling offers another powerful method for C-C bond formation, pairing the aryl bromide with an organoboron compound, typically a boronic acid or ester. libretexts.orgnih.gov This reaction is known for its mild conditions and high tolerance of functional groups, making it exceptionally useful in the synthesis of biaryl compounds and other complex structures. researchgate.netnih.gov The versatility of these reactions allows chemists to use Ethyl 2-(4-bromophenyl)acrylate as a scaffold, introducing a wide array of substituents at the 4-position of the phenyl ring.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)₂), Base | Substituted Alkene |

| Suzuki Coupling | Arylboronic Acid | Pd Catalyst, Base (e.g., K₃PO₄) | Biaryl Compound |

Precursor for Advanced Polymer Architectures

The dual reactivity of Ethyl 2-(4-bromophenyl)acrylate makes it a valuable monomer for creating polymers with sophisticated and controlled designs. The acrylate (B77674) group readily participates in polymerization, while the bromophenyl group can serve as a functional handle for further modification or to impart specific properties.

Graft copolymers, which feature a main polymer backbone with attached side chains of a different composition, can be synthesized using a "grafting from" approach. cmu.edunih.gov In this method, a polymer backbone is first created containing initiator sites from which the side chains can be grown.

If Ethyl 2-(4-bromophenyl)acrylate is copolymerized into a polymer backbone, the pendant bromophenyl groups can act as initiators for Atom Transfer Radical Polymerization (ATRP). cmu.edusemanticscholar.org ATRP is a controlled radical polymerization technique that allows for the growth of well-defined polymer chains from an alkyl halide initiator. cmu.edu By adding a second monomer and the appropriate ATRP catalyst system, new polymer chains can be "grafted from" the bromophenyl sites along the primary polymer backbone, resulting in a well-defined graft copolymer architecture. cmu.eduispc-conference.org

Multiblock copolymers are linear polymers consisting of multiple, distinct blocks of different monomers. rsc.org These materials are prized for their ability to self-assemble into ordered nanostructures, combining the properties of their constituent blocks. rsc.org Controlled polymerization techniques like ATRP or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are essential for their synthesis.

The inclusion of Ethyl 2-(4-bromophenyl)acrylate into a polymer structure introduces the bromophenyl functional group, which can significantly influence the material's properties. Analogous to other halogenated polymers, materials derived from this monomer are investigated for specific characteristics. researchgate.netresearchgate.net The presence of the heavy bromine atom can enhance the polymer's refractive index, a desirable trait for optical applications. Furthermore, brominated compounds are known for their flame-retardant properties, suggesting that polymers containing this monomer could exhibit improved fire resistance. The C-Br bond also remains a reactive site for post-polymerization modification, allowing for the attachment of other functional molecules to tailor the polymer for specific applications, such as antimicrobial surfaces or specialized coatings. researchgate.netresearchgate.net

Role in the Synthesis of Heterocyclic Compounds and Complex Molecular Frameworks

The acrylate portion of Ethyl 2-(4-bromophenyl)acrylate is an excellent Michael acceptor, making it a valuable reactant in the synthesis of heterocyclic compounds. d-nb.info The electron-withdrawing ester group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by nucleophiles. semanticscholar.org

Pyrroles are a fundamental class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals. rsc.org The synthesis of substituted pyrroles can be achieved using Ethyl 2-(4-bromophenyl)acrylate as a key starting material. One established route is the aza-Michael addition, where an amine adds to the activated alkene. semanticscholar.orgpsu.edu

For example, the reaction of Ethyl 2-(4-bromophenyl)acrylate with an α-amino ketone in the presence of a base can lead to the formation of a pyrrole (B145914) ring. The reaction proceeds via an initial Michael addition of the amine to the acrylate, followed by an intramolecular cyclization (a condensation reaction between the ketone and the newly formed enolate or carbanion), and subsequent dehydration to yield the aromatic pyrrole ring. This strategy provides a modular approach to highly substituted pyrroles bearing a 4-bromophenyl group, which can be further functionalized using the cross-coupling reactions described previously.

Asymmetric Synthesis of α-Amino Acids

The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry, driven by the importance of these molecules in biochemistry and pharmacology. While direct applications of ethyl 2-(4-bromophenyl)acrylate in this area are not extensively documented, a plausible and synthetically valuable approach involves its use as a Michael acceptor for the synthesis of precursors to α-amino acids. One such strategy is the organocatalyzed asymmetric Michael addition of nitromethane (B149229).

Nitroacrylates are recognized as versatile reagents in organic synthesis. dur.ac.ukresearchgate.net The reaction of ethyl 2-(4-bromophenyl)acrylate with nitromethane, catalyzed by a chiral organocatalyst, is expected to yield a β-nitro ester. This reaction would proceed via an enamine or iminium ion intermediate, depending on the catalyst used, leading to the formation of a new stereocenter with high enantioselectivity. nih.govelsevierpure.com The resulting nitro group can then be reduced to an amine, and subsequent hydrolysis of the ester would afford the target α-amino acid, specifically a substituted phenylalanine derivative.

The general transformation can be envisioned as follows:

Reaction Scheme: Proposed Asymmetric Synthesis of a Phenylalanine Precursor

This method offers a de novo route to enantiomerically enriched α-amino acids that may be difficult to access through other means. The 4-bromophenyl substituent also provides a handle for further functionalization via cross-coupling reactions.

Table 1: Key Intermediates in the Proposed Asymmetric Synthesis of a Phenylalanine Derivative

| Compound Name | Structure | Role |

|---|---|---|

| Ethyl 2-(4-bromophenyl)acrylate | Starting Material | |

| Nitromethane | Nucleophile | |

| Chiral Organocatalyst (e.g., a diarylprolinol silyl (B83357) ether) | Catalyst for Asymmetric Induction | |

| Ethyl 3-(4-bromophenyl)-2-nitropropanoate | Key Chiral Intermediate |

Stereoselective Synthesis of Trisubstituted Alkenes

The stereoselective synthesis of trisubstituted alkenes is a significant challenge in organic synthesis due to the small energy differences between the E and Z isomers. Ethyl 2-(4-bromophenyl)acrylate serves as an excellent substrate for the Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, to produce trisubstituted alkenes with high stereoselectivity. researchgate.netgoogle.comorganic-chemistry.orgmdpi.com

In a typical Heck reaction, the aryl bromide of ethyl 2-(4-bromophenyl)acrylate undergoes oxidative addition to a palladium(0) catalyst. The resulting arylpalladium(II) complex then undergoes migratory insertion with an alkene, followed by β-hydride elimination to yield the trisubstituted alkene and regenerate the palladium(0) catalyst. libretexts.org The reaction generally favors the formation of the E-isomer due to steric considerations in the transition state. organic-chemistry.org

Reaction Scheme: Heck Reaction of Ethyl 2-(4-bromophenyl)acrylate with Styrene (B11656)

A variety of alkenes can be coupled with ethyl 2-(4-bromophenyl)acrylate, leading to a diverse range of trisubstituted alkenes. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and stereoselectivity. nih.govresearchgate.netsctunisie.orgnih.govresearchgate.netresearchgate.netresearchgate.net

Table 2: Typical Conditions for the Heck Reaction

| Parameter | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, P(o-tolyl)₃, BINAP |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Acetonitrile |

| Temperature | 80-140 °C |

Contribution to the Design of Functional Adhesives in Academic Research

In the field of materials science, ethyl 2-(4-bromophenyl)acrylate is a promising functional monomer for the design of advanced adhesives. Acrylate polymers are widely used in adhesive formulations due to their versatility and performance. researchgate.netresearchgate.netgantrade.comraajournal.com The incorporation of specific functional groups into the polymer backbone can impart desirable properties to the final adhesive material.

The key feature of ethyl 2-(4-bromophenyl)acrylate in this context is the presence of the bromine atom. The incorporation of bromine-containing monomers into acrylic copolymers has been shown to enhance several important properties of the resulting materials, making them suitable for specialized applications. google.comgoogle.com

Key Contributions:

Flame Retardancy: The high bromine content of the resulting polymer can impart flame retardant properties. This is a critical feature for adhesives used in electronics, aerospace, and construction, where fire safety standards are stringent. google.comgoogle.com

Increased Refractive Index: The presence of the heavy bromine atom can increase the refractive index of the polymer. This is advantageous for optical adhesives used in applications such as bonding lenses and other optical components where matching the refractive index of the substrates is crucial to minimize light scattering and reflection. google.com

Cross-linking and Functionalization: The carbon-bromine bond on the phenyl ring serves as a reactive site for post-polymerization modification. This allows for further cross-linking of the polymer chains, which can enhance the adhesive's strength, thermal stability, and chemical resistance. The bromine atom can be replaced through various reactions, enabling the introduction of other functional groups to tailor the adhesive's properties for specific applications.

Adhesion to Diverse Substrates: The polar nature of the acrylate group and the potential for interactions involving the aromatic ring can contribute to good adhesion on a variety of surfaces. gantrade.com

The polymerization of ethyl 2-(4-bromophenyl)acrylate, either as a homopolymer or as a copolymer with other acrylic monomers (e.g., butyl acrylate, 2-ethylhexyl acrylate), can be achieved through standard polymerization techniques such as emulsion or solution polymerization. researchgate.netgoogle.com The ability to tailor the properties of the final adhesive by incorporating this functional monomer highlights its potential in academic and industrial research focused on high-performance adhesives. researchgate.netspringerprofessional.de

Viii. Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of ethyl 2-(4-bromophenyl)acrylate, often achieved through cross-coupling reactions like the Mizoroki-Heck reaction, is heavily reliant on the performance of the catalytic system. mdpi.comthieme-connect.de Future research is intensely focused on creating novel catalysts that offer superior efficiency, selectivity, and stability, while also addressing cost and environmental concerns.

A significant trend is the move towards phosphine-free palladium catalysts. organic-chemistry.orgnih.gov While traditional palladium-phosphine complexes are effective, the phosphine (B1218219) ligands can be expensive, air-sensitive, and toxic. mdpi.com Researchers are exploring alternatives such as N-heterocyclic carbene (NHC) palladium complexes, which have demonstrated high activity and stability in Heck reactions. organic-chemistry.org Other promising systems include trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes and palladium-nanoparticle catalysts, which offer high turnover numbers and the potential for recyclability. organic-chemistry.org

The choice of palladium precursor and ligands is critical for optimizing reactions, especially for less reactive starting materials. For instance, tri-2-tolylphosphine has been identified as a particularly effective ligand for sluggish arylations. thieme-connect.de The development of catalysts that are active at low loadings (ppm levels) and functional under aerobic conditions is a key objective to enhance the process's green credentials. organic-chemistry.org

| Catalytic System | Key Features | Potential Advantages for Bromoacrylate Synthesis | Reference |

|---|---|---|---|

| Palladium/N-Heterocyclic Carbene (NHC) Complexes | Strong Pd-C bond, high thermal stability. | Enhanced catalyst lifetime, suitable for high-temperature reactions, high efficiency. | organic-chemistry.org |

| Palladium Nanoparticles (e.g., on polyaniline support) | High surface area-to-volume ratio, potential for heterogeneity. | High catalytic activity, potential for catalyst recovery and reuse, reduced metal leaching. | organic-chemistry.org |

| Phosphine-Free Palladium Complexes (e.g., Pd(L-proline)₂, Pd(quinoline-8-carboxylate)₂) | Avoids use of toxic and expensive phosphine ligands. Can be air-stable. | Lower cost, simplified handling, improved safety profile, potential for reactions in aqueous media. | organic-chemistry.orgnih.gov |

| Palladacycles | Highly active pre-catalysts, stable covalent bond between palladium and a ligand. | High efficiency and turnover numbers, stable and well-defined catalytic species. | mdpi.com |

Integration with Flow Chemistry and Continuous Synthesis Methodologies

The transition from traditional batch processing to continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering significant advantages for the production of fine chemicals like ethyl 2-(4-bromophenyl)acrylate. umontreal.caalmacgroup.com Flow chemistry utilizes microreactors or packed-bed systems where reactants are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. umontreal.caalmacgroup.com

This methodology offers numerous benefits, including exceptionally efficient heat and mass transfer, which is crucial for managing exothermic reactions and improving safety. almacgroup.comnih.gov The high surface-area-to-volume ratio in microreactors can lead to accelerated reaction rates, higher yields, and improved product purity compared to batch methods. acs.org For the synthesis of ethyl 2-(4-bromophenyl)acrylate, this could translate to shorter reaction times and reduced formation of byproducts.

Furthermore, flow chemistry enables the seamless integration of multiple reaction and purification steps into a single, automated sequence. umontreal.canih.gov This could involve, for example, an initial Heck coupling followed by in-line liquid-liquid extraction or chromatographic separation, minimizing manual handling and potential for error. umontreal.ca The scalability of flow processes is often more straightforward than for batch reactions, involving "numbering up" (running multiple reactors in parallel) or "sizing up" (using larger reactors), which facilitates the transition from laboratory-scale discovery to industrial production. almacgroup.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hotspots and thermal runaway. | Excellent; high surface-to-volume ratio allows for rapid and precise temperature control. | almacgroup.comnih.gov |

| Mixing | Can be inefficient, leading to local concentration gradients and side reactions. | Highly efficient micromixing leads to improved reaction kinetics and selectivity. | almacgroup.com |

| Safety | Large volumes of hazardous materials; higher risk associated with exotherms. | Small reactor volumes minimize risk; enhanced control over reaction conditions. | nih.gov |

| Scalability | Often complex, requiring significant process redesign ("scale-up"). | More straightforward through numbering-up or sizing-up proven reactor designs. | almacgroup.com |

| Process Integration | Requires isolation and purification of intermediates between steps. | Allows for multi-step sequences with in-line purification and analysis. | umontreal.canih.gov |

Exploration of Bio-based and Sustainable Feedstocks for Bromoacrylate Synthesis

In alignment with global sustainability goals, a critical area of future research is the development of synthetic routes to bromoacrylates from renewable resources, thereby reducing the reliance on petrochemical feedstocks. rsc.orgulprospector.com This involves sourcing both the aromatic and acrylate components from bio-based materials. rsc.org

Lignin, a major component of lignocellulosic biomass and a byproduct of the paper and pulp industry, is the most abundant source of renewable aromatics on Earth. rsc.orgrsc.org Significant research efforts are directed towards the "valorization" of lignin, which involves breaking down the complex polymer into valuable aromatic platform chemicals through processes like pyrolysis or oxidative depolymerization. rsc.orgnih.govnih.gov These lignin-derived aromatics could potentially serve as precursors to the 4-bromophenyl moiety of the target molecule, following subsequent functionalization.

Similarly, the acrylate portion can be derived from biological sources. rsc.orgresearchgate.net For example, acrylic acid can be produced via the fermentation of sugars like glucose, and bio-based alcohols (e.g., bio-ethanol) can be used for the esterification step. researchgate.net Companies are increasingly offering bio-attributed acrylic monomers, where fossil feedstocks are replaced by bio-circular alternatives using a mass-balance approach. arkema.com The ultimate goal is to establish a fully integrated biorefinery concept where lignocellulosic biomass is fractionated and converted into the necessary chemical building blocks for synthesizing compounds like ethyl 2-(4-bromophenyl)acrylate. rsc.orgnih.gov

| Target Component | Bio-based Feedstock | Conversion Process | Key Intermediates | Reference |

|---|---|---|---|---|

| Aromatic Ring | Lignin (from wood/agricultural residue) | Depolymerization (e.g., hydrogenolysis, oxidation) | Phenols, Benzene (B151609), Toluene (B28343) | rsc.orgrsc.orgnih.gov |

| Carbohydrates (from starch, cellulose) | Catalytic Fast Pyrolysis, Dehydration-Aromatization | Benzene, Toluene, Xylenes (BTX) | nih.govacs.org | |

| Acrylate Moiety | Sugars (e.g., Glucose) | Fermentation | Acrylic Acid | researchgate.net |

| Biomass (e.g., Corn, Sugarcane) | Fermentation, Dehydration | Ethanol | nih.gov |

Advanced Materials Design from Ethyl 2-(4-bromophenyl)acrylate Derivatives

Ethyl 2-(4-bromophenyl)acrylate is a versatile monomer for creating advanced polymeric materials with tailored properties. A key area of research is the use of controlled/"living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to synthesize well-defined polymers. cmu.eduacs.org ATRP allows for precise control over molecular weight, low dispersity, and complex architectures like block copolymers, which is difficult to achieve with conventional free-radical polymerization. cmu.eduresearchgate.net

The presence of the 4-bromophenyl group is particularly advantageous. It serves as a reactive handle for post-polymerization modification. The bromine atom can be readily transformed via a variety of chemical reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of functional groups onto the polymer side chains after the main backbone has been formed. This strategy enables the design of materials with specific optical, electronic, or responsive properties.

Future work will likely focus on synthesizing:

Block Copolymers: Combining blocks of poly(ethyl 2-(4-bromophenyl)acrylate) with other polymer blocks (e.g., hydrophilic or rubbery polymers) to create amphiphilic materials for self-assembly into complex nanostructures or for use as thermoplastic elastomers. researchgate.net

Functional Surfaces: Grafting these polymers onto surfaces and then modifying the bromo groups to control surface properties like wettability, adhesion, or biocompatibility.

Conjugated Polymers: Using the bromo-functionalized polymer as a scaffold to attach chromophores or electronically active moieties, creating materials for applications in organic electronics such as LEDs or sensors.

Smart Materials: Designing polymers where the side-chain functionality can be altered in response to external stimuli, leading to materials that change their properties on demand. The development of oxygen-tolerant ATRP systems, particularly those using visible light, further expands the possibilities for synthesizing these advanced materials, even in complex biological environments. acs.orgnih.gov

Mechanistic Insights through Advanced In-situ Spectroscopy

A deeper understanding of the reaction mechanisms underlying both the synthesis of ethyl 2-(4-bromophenyl)acrylate and its subsequent polymerization is crucial for process optimization and the rational design of new catalysts and materials. Advanced in-situ spectroscopic techniques are powerful tools for achieving these insights by allowing researchers to monitor reactions in real-time without disturbing the system.

For the synthesis via the Heck reaction, in-situ spectroscopy can provide invaluable data on the catalytic cycle. mdpi.com Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can be employed to:

Identify and quantify transient intermediates in the Pd(0)/Pd(II) catalytic cycle. mdpi.com

Observe the rates of oxidative addition, migratory insertion, and reductive elimination steps.

Study catalyst activation and deactivation pathways, helping to design more robust and long-lived catalytic systems.

Similarly, in the context of polymerization via ATRP, in-situ techniques are essential for elucidating the kinetics and mechanism. By monitoring the concentrations of monomer, initiator, and the growing polymer chains, researchers can determine reaction rates and understand the equilibrium between active and dormant species, which is the cornerstone of controlled polymerization. nih.gov This data is critical for fine-tuning reaction conditions to achieve polymers with the desired molecular weight and narrow polydispersity. cmu.educmu.edu The information gleaned from these advanced analytical methods will accelerate the development of more efficient and controlled synthetic strategies for both the monomer and its derived polymers.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-bromophenyl)acrylate, and how do reaction conditions influence yield?

Ethyl 2-(4-bromophenyl)acrylate is synthesized via multi-step procedures. A common method involves the reaction of 4-bromophenylacetic acid with ethyl diazoacetate under palladium catalysis, followed by purification using column chromatography (e.g., silica gel with EtOAc/hexane gradients). Key factors affecting yield include temperature control (0–25°C), solvent polarity, and catalyst loading. For example, sulfoxonium ylide intermediates can be generated for subsequent indole insertion reactions, achieving yields of ~51% under optimized conditions .

Q. What spectroscopic and chromatographic techniques are critical for characterizing Ethyl 2-(4-bromophenyl)acrylate?

Essential techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions on the aromatic ring and ester group. For instance, the ethyl ester group shows characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm) signals .

- HPLC : Reverse-phase HPLC (RP-HPLC) with C18 columns and UV detection (λ = 254 nm) ensures purity and stability assessment, particularly for detecting metabolites in biological matrices .

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] at m/z 277.0893) .

Q. How does the bromophenyl moiety influence the compound’s reactivity in organic synthesis?

The 4-bromophenyl group enhances electrophilic aromatic substitution (EAS) reactivity due to the electron-withdrawing bromine atom. This facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids, enabling diversification into biaryl derivatives. Additionally, the ester group participates in nucleophilic acyl substitutions, such as hydrolysis to carboxylic acids or transesterification .

Advanced Research Questions